Casopitantmesilat
Übersicht
Beschreibung
Casopitant mesylate is a potent and selective antagonist of the neurokinin 1 receptor. It has been primarily investigated for its efficacy in preventing chemotherapy-induced nausea and vomiting. The compound has shown promise in clinical trials, particularly when used in combination with other antiemetic agents such as ondansetron and dexamethasone .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying receptor-ligand interactions and the development of new neurokinin 1 receptor antagonists.
Biology: Investigated for its role in modulating biological pathways involving substance P, a neuropeptide associated with pain and inflammation.
Medicine: Primarily researched for its antiemetic properties, particularly in preventing chemotherapy-induced nausea and vomiting.
Wirkmechanismus
Target of Action
Casopitant mesylate is a potent, selective, and orally active neurokinin-1 (NK1) receptor antagonist . The NK1 receptor is a primary target for Substance P, a neuropeptide involved in various physiological processes, including pain perception and emesis .
Mode of Action
Casopitant mesylate acts by blocking the NK1 receptors . By doing so, it inhibits the binding of Substance P, which is a key neurotransmitter involved in the vomiting reflex . This blockade of the NK1 receptor is believed to contribute to the antiemetic effect of casopitant mesylate .
Biochemical Pathways
It is known to interact with theneurokinin pathway by blocking the NK1 receptors . This action disrupts the signaling cascade initiated by Substance P, thereby mitigating its effects, including nausea and vomiting .
Pharmacokinetics
The pharmacokinetics of casopitant mesylate involves its absorption, distribution, metabolism, and excretion (ADME). It is known to be a substrate and a weak to moderate inhibitor of CYP3A4 , an important enzyme involved in drug metabolism .
Result of Action
The molecular and cellular effects of casopitant mesylate’s action primarily involve the prevention of nausea and vomiting . By blocking the NK1 receptors, casopitant mesylate prevents the action of Substance P, thereby mitigating its emetic effects . This makes casopitant mesylate an effective antiemetic, particularly in the context of chemotherapy-induced nausea and vomiting .
Action Environment
The efficacy and stability of casopitant mesylate can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action due to potential drug-drug interactions . Furthermore, individual patient factors, such as genetic variations affecting CYP3A4 activity, could potentially influence the pharmacokinetics and thus the efficacy of casopitant mesylate .
Biochemische Analyse
Biochemical Properties
Casopitant Mesylate interacts with the NK1 receptor . The NK1 receptor is part of the tachykinin family of peptide neurotransmitters, which mediate the release of intracellular calcium . Casopitant Mesylate’s high affinity for the NK1 receptor suggests it plays a significant role in biochemical reactions involving this receptor .
Cellular Effects
Casopitant Mesylate has been shown to be effective in preventing chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based highly emetogenic chemotherapy . This suggests that Casopitant Mesylate can influence cell function, potentially impacting cell signaling pathways and cellular metabolism related to nausea and vomiting .
Molecular Mechanism
Casopitant Mesylate exerts its effects at the molecular level primarily through its antagonistic action on the NK1 receptor . This involves binding interactions with the NK1 receptor, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In a study, Casopitant Mesylate was administered as a single dose or over three days, and its effects were observed over 120 hours . The results suggested that high concentrations of Casopitant Mesylate during the first 24 hours may be important for adequate pharmacological response .
Metabolic Pathways
Casopitant Mesylate is metabolized primarily by enzymes from the CYP3A family . It can result in weak to moderate inhibition of CYP3A, suggesting it could interact with other drugs metabolized by the same enzyme .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of casopitant mesylate involves multiple steps, starting from the preparation of key intermediatesThe final step involves the formation of the mesylate salt to enhance the compound’s solubility and stability .
Industrial Production Methods: Industrial production of casopitant mesylate follows a similar synthetic route but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Casopitant mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: Substitution reactions, particularly involving halogens, can be used to introduce or replace functional groups on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Vergleich Mit ähnlichen Verbindungen
Aprepitant: Another neurokinin 1 receptor antagonist used for preventing chemotherapy-induced nausea and vomiting.
Rolapitant: A long-acting neurokinin 1 receptor antagonist with similar applications.
Netupitant: Often combined with palonosetron for enhanced antiemetic effects.
Uniqueness of Casopitant Mesylate: Casopitant mesylate stands out due to its high affinity for the neurokinin 1 receptor and its ability to be administered both orally and intravenously. Its unique pharmacokinetic profile, including good brain penetration and a favorable safety profile, makes it a valuable option for preventing chemotherapy-induced nausea and vomiting .
Eigenschaften
IUPAC Name |
(2R,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35F7N4O2.CH4O3S/c1-18-13-24(31)5-6-26(18)27-17-25(40-11-9-39(10-12-40)20(3)42)7-8-41(27)28(43)38(4)19(2)21-14-22(29(32,33)34)16-23(15-21)30(35,36)37;1-5(2,3)4/h5-6,13-16,19,25,27H,7-12,17H2,1-4H3;1H3,(H,2,3,4)/t19-,25+,27-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFKYVWDPCOSTE-REWBLLDVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39F7N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194384 | |
Record name | Casopitant mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
712.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
414910-30-8 | |
Record name | Casopitant mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=414910-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Casopitant mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0414910308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Casopitant mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,4S)-4-(4-acetylpiperazin-1-yl)-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide methanesulfonate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CASOPITANT MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VSV9BL497 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.